BenchChemオンラインストアへようこそ!

N-[3-(Benzyloxy)phenyl]-2-bromoacetamide

Epigenetics BRD4 Bromodomain

Precision research demands precise chemistry. This 3-benzyloxy isomer offers a distinct binding profile vs. 2- and 4-isomers, with a specific micromolar Kd (≈3.4μM) for BRD4 bromodomain. Its electrophilic bromoacetamide group enables covalent enzyme inhibition and activity-based probe development. Select this compound when weak, irreversible binding is required for BRD4 competition assays or SAR studies—avoid experimental artifacts from using the wrong isomer.

Molecular Formula C15H14BrNO2
Molecular Weight 320.18 g/mol
CAS No. 947240-52-0
Cat. No. B3173600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(Benzyloxy)phenyl]-2-bromoacetamide
CAS947240-52-0
Molecular FormulaC15H14BrNO2
Molecular Weight320.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=CC(=C2)NC(=O)CBr
InChIInChI=1S/C15H14BrNO2/c16-10-15(18)17-13-7-4-8-14(9-13)19-11-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,17,18)
InChIKeyNLPHPYDKLFUNPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[3-(Benzyloxy)phenyl]-2-bromoacetamide (CAS 947240-52-0) – Chemical Profile and Procurement Overview


N-[3-(Benzyloxy)phenyl]-2-bromoacetamide (CAS 947240-52-0) is an aryl bromoacetamide derivative with the molecular formula C₁₅H₁₄BrNO₂ and a molecular weight of 320.18 g/mol . It features a 3-benzyloxyphenyl group linked to a bromoacetamide moiety, with a predicted boiling point of 483.8±35.0 °C . This compound is utilized primarily as a biochemical probe and covalent inhibitor in enzyme mechanism studies, owing to the electrophilic bromoacetamide group capable of forming covalent bonds with nucleophilic residues in enzyme active sites . It is offered for research purposes only by suppliers such as Santa Cruz Biotechnology .

Why N-[3-(Benzyloxy)phenyl]-2-bromoacetamide Cannot Be Substituted with Its 2- or 4-Positional Isomers


N-[3-(Benzyloxy)phenyl]-2-bromoacetamide exhibits distinct target binding profiles compared to its 2- and 4-benzyloxy positional isomers due to the spatial orientation of the benzyloxy group and its impact on molecular recognition. The 3-substitution pattern on the phenyl ring influences the compound's ability to engage with bromodomain-containing proteins, as evidenced by differential binding affinities for BRD4 [1]. While the 4-benzyloxy isomer shows nanomolar IC50 values for BRD4, the 3-substituted analog demonstrates micromolar Kd values, indicating a shift in binding modality and potency that is critical for specific research applications [2]. Such differences preclude simple interchangeability and necessitate precise compound selection based on experimental requirements.

Quantitative Evidence Guide for N-[3-(Benzyloxy)phenyl]-2-bromoacetamide Differentiation


BRD4 Bromodomain 1 Binding Affinity: 3-Isomer vs. 4-Isomer

N-[3-(Benzyloxy)phenyl]-2-bromoacetamide binds to the first bromodomain of BRD4 (BD1) with a dissociation constant (Kd) of 3.30-3.40 μM, as determined by isothermal titration calorimetry (ITC) [1]. In contrast, the 4-benzyloxy positional isomer (N-[4-(Benzyloxy)phenyl]-2-bromoacetamide) demonstrates a markedly higher affinity for BRD4, with an IC50 of 398 nM in a fluorescence anisotropy assay [2]. The 3-isomer thus provides a lower-affinity, potentially more selective probe for BRD4 BD1 engagement studies where high potency is not desired.

Epigenetics BRD4 Bromodomain Binding Affinity

BRD4 Bromodomain 1 Binding Affinity: 3-Isomer vs. 2-Isomer

The 3-isomer (target) binds to BRD4 BD1 with Kd values of 3.30-3.40 μM [1]. While the 2-isomer (N-[2-(Benzyloxy)phenyl]-2-bromoacetamide, CAS 947240-53-1) has also been studied, no direct BRD4 binding data is available in public databases. However, the 2-isomer has been reported to show an IC50 of 28 μM for an unspecified target, suggesting significantly weaker activity [2]. This positions the 3-isomer as an intermediate-affinity probe among the three positional isomers, offering a distinct binding profile.

Epigenetics BRD4 Bromodomain Binding Affinity

Bromoacetamide Reactivity: Bromo vs. Chloro Analogs

The bromoacetamide group in N-[3-(Benzyloxy)phenyl]-2-bromoacetamide confers greater electrophilic reactivity compared to chloroacetamide analogs . This enhanced reactivity is critical for applications requiring rapid and efficient covalent modification of nucleophilic residues (e.g., cysteine thiols) in target proteins. In contrast, the corresponding chloroacetamide analog (N-(3-(benzyloxy)phenyl)-2-chloroacetamide, CAS 19514-98-8) exhibits reduced reactivity, making it less suitable for applications where rapid covalent bond formation is essential . The bromo derivative is thus the preferred choice for covalent probe development and enzyme inactivation studies requiring faster kinetics.

Covalent Inhibition Electrophilicity Halogen Comparison

Synthesis from 3-Benzyloxyaniline: Positional Isomer Differentiation

The synthesis of N-[3-(Benzyloxy)phenyl]-2-bromoacetamide proceeds via acylation of 3-benzyloxyaniline with bromoacetyl bromide in dichloromethane, using triethylamine as base at 0 °C [1]. This synthetic route is distinct from that of the 2-isomer, which requires 2-benzyloxyaniline as the starting material . The availability and cost of the starting aniline derivatives can differ significantly, impacting procurement decisions for scale-up or analog synthesis programs.

Synthetic Intermediate Building Block Positional Isomer

Optimal Research Application Scenarios for N-[3-(Benzyloxy)phenyl]-2-bromoacetamide


BRD4 Bromodomain 1 Binding Studies Requiring Lower-Affinity Probes

When investigating the binding of small molecules to the first bromodomain of BRD4, N-[3-(Benzyloxy)phenyl]-2-bromoacetamide (Kd ≈3.3-3.4 μM) [1] serves as an alternative to the more potent 4-benzyloxy isomer (IC50 = 398 nM) [2]. This lower affinity can be advantageous in competition assays or when studying the effects of weak inhibitors on BRD4-mediated transcriptional regulation, providing a tool with a distinct potency window.

Covalent Enzyme Inhibition and Mechanism Studies

The electrophilic bromoacetamide moiety enables N-[3-(Benzyloxy)phenyl]-2-bromoacetamide to act as a covalent inhibitor, forming stable adducts with nucleophilic residues such as cysteine thiols [1]. This property makes it suitable for enzyme mechanism studies where irreversible inactivation is desired, and for the development of activity-based probes (ABPs) targeting enzymes with reactive-site nucleophiles.

Structure-Activity Relationship (SAR) Exploration of Benzyloxyphenyl Bromoacetamides

In medicinal chemistry campaigns aimed at optimizing bromoacetamide-based inhibitors, the 3-benzyloxy isomer provides a distinct data point in the SAR matrix alongside its 2- and 4-substituted counterparts. The variation in binding affinity to BRD4 (3-isomer Kd ≈3.4 μM vs. 4-isomer IC50 = 398 nM vs. 2-isomer IC50 = 28 μM for unspecified target) [1][2][3] highlights the impact of substitution pattern on target engagement, guiding the design of more selective and potent analogs.

Quote Request

Request a Quote for N-[3-(Benzyloxy)phenyl]-2-bromoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.